4-(1H-pyrazol-3-yl)benzonitrile
Overview
Description
4-(1H-pyrazol-3-yl)benzonitrile, often referred to as 4-pyrazolylbenzonitrile (4-PBN) is an organic compound with a wide range of applications in scientific research. Its unique properties make it an invaluable tool for scientists and researchers in a number of fields including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Structural Studies
- 4-(1H-pyrazol-3-yl)benzonitrile derivatives have been synthesized and characterized for their structural properties. These compounds are used in the formation of platinum group metal complexes. The spectral and structural studies of these complexes reveal that the nitrile group does not participate in complexation, instead remaining as a free pendant group (Gloria Sairem et al., 2012).
Molecular Structures and Spectroscopy Studies
- These compounds have been studied for their molecular structures and spectroscopic properties. Detailed theoretical studies using density functional theory (DFT) aid in understanding the molecular architecture and optoelectronic properties of these compounds (R. Bharathi & N. Santhi, 2017).
Application as Ligands in Inorganic Chemistry
- Pyrazole derivatives containing this compound have potential applications as ligands in inorganic chemistry. These compounds have been synthesized and characterized using various analytical and spectroscopic methods, demonstrating robustness and stability in their conjugated structures (Rodrigo Faundez-Gutierrez et al., 2014).
Antimicrobial Activities
- A series of pyrazole derivatives, including this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have been characterized by spectroscopic analyses and tested as potential antimicrobial agents (Amal Al‐Azmi & H. Mahmoud, 2020).
Crystal Structure Analysis
- The crystal structure of compounds related to this compound has been analyzed, providing insight into the dihedral angles formed by the pyrazole ring with attached benzene rings and contributing to the understanding of intermolecular interactions in these compounds (Bassam Abu Thaher et al., 2012).
Anticancer Activity and DNA Binding
- Research has also been conducted on the anticancer activity and DNA binding properties of metal complexes derived from pyrazine–thiazole ligands, including this compound derivatives. These studies contribute to the understanding of the potential therapeutic applications of these compounds (Pradip K. Bera et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown potential antibacterial and antifungal activity , suggesting that it may target enzymes or proteins essential to these organisms.
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been found to inhibit acetylcholinesterase , suggesting that it may affect cholinergic signaling pathways.
Pharmacokinetics
Its molecular weight (16919 g/mol) and lipophilic nature suggest that it may have good oral bioavailability .
Result of Action
Similar compounds have shown potential antibacterial and antifungal activity , suggesting that it may inhibit the growth of these organisms.
Action Environment
It is recommended to be stored in a well-ventilated place and kept tightly closed .
Biochemical Analysis
Biochemical Properties
4-(1H-pyrazol-3-yl)benzonitrile plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with neighboring molecules, which facilitates the establishment of intermolecular interactions . These interactions can influence the compound’s behavior in biological systems, including its binding affinity and specificity for certain enzymes and proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns and metabolic flux. These effects can result in altered cellular behavior, including changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction . The compound’s ability to form hydrogen bonds and participate in proton transfer processes is key to its mechanism of action . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of metabolites and alter the flow of metabolic intermediates through different pathways. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound can influence its activity and effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
4-(1H-pyrazol-5-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVIWLGAVURNLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
474706-35-9 | |
Record name | 4-(1H-pyrazol-3-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.